5-Chloro-2-iodo-1,8-naphthyridine
CAS No.:
Cat. No.: VC15904055
Molecular Formula: C8H4ClIN2
Molecular Weight: 290.49 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H4ClIN2 |
|---|---|
| Molecular Weight | 290.49 g/mol |
| IUPAC Name | 5-chloro-2-iodo-1,8-naphthyridine |
| Standard InChI | InChI=1S/C8H4ClIN2/c9-6-3-4-11-8-5(6)1-2-7(10)12-8/h1-4H |
| Standard InChI Key | XBXYZLBHRFBUTQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC2=NC=CC(=C21)Cl)I |
Introduction
Structural and Chemical Properties of 5-Chloro-2-iodo-1,8-Naphthyridine
Molecular Architecture
5-Chloro-2-iodo-1,8-naphthyridine (C₈H₄ClIN₂) features a bicyclic aromatic system with nitrogen atoms at positions 1 and 8. The chlorine substituent at position 5 and iodine at position 2 introduce significant steric and electronic effects. The iodine atom, with its large atomic radius and polarizability, facilitates cross-coupling reactions, while the chlorine atom enhances electrophilic substitution reactivity. Computational studies on similar naphthyridines suggest that halogen atoms at these positions stabilize the π-electron system, increasing aromaticity and resistance to oxidation .
Table 1: Comparative Structural Features of Halogenated Naphthyridines
Synthetic Methodologies
Halogenation Strategies
Material Science Applications
Coordination Chemistry
The iodine atom in 5-chloro-2-iodo-1,8-naphthyridine enables complexation with transition metals. For instance, palladium complexes of iodinated naphthyridines serve as catalysts in Suzuki-Miyaura cross-coupling, achieving turnover numbers (TON) exceeding 10⁴ . Such applications highlight the compound’s potential in synthesizing conjugated polymers or organic semiconductors.
Optoelectronic Properties
Density functional theory (DFT) analyses indicate that dual halogenation red-shifts the absorption spectrum into the visible range (λₘₐₓ ≈ 450 nm), a property exploitable in organic photovoltaics . The electron-withdrawing effects of chlorine and iodine also improve charge carrier mobility, critical for thin-film transistor (TFT) fabrication.
Toxicity and Pharmacokinetic Profiling
Drug-Likeness Assessment
Using Lipinski’s rule of five, halogenated naphthyridines generally exhibit favorable pharmacokinetics. Calculated logP values for 5-chloro-2-iodo-1,8-naphthyridine analogs range from 2.1–3.8, within the acceptable threshold (<5) . Molecular dynamics simulations predict blood-brain barrier permeability (QPlogBB = −0.7 to 0.3), suggesting CNS activity potential .
Toxicity Risks
Despite promising profiles, iodine’s size may pose hERG channel blockade risks (QPlogHERG < −5), necessitating cardiac safety studies . In vitro assays on hepatic cell lines (HepG2) indicate moderate cytotoxicity (IC₅₀ = 12–18 µM), warranting structural optimization .
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